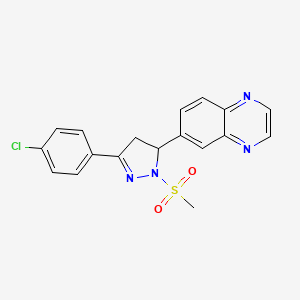

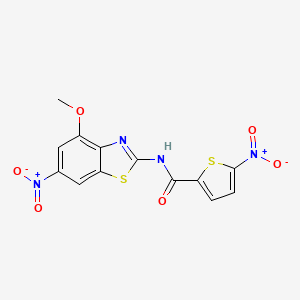

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , often involves various protocols that have been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

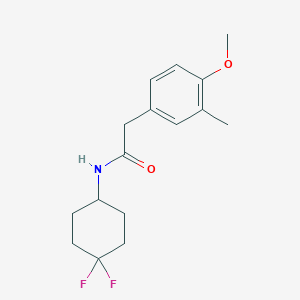

The molecular structure of “6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is characterized by a quinoxaline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a 4,5-dihydro-1H-pyrazol-5-yl group and a 4-chlorophenyl group attached to the quinoxaline core.Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives are diverse and depend on the substitution on the heterocyclic pyridine ring . Quinoline derivatives, which are structurally similar to quinoxaline derivatives, are known to undergo various reactions such as oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoxaline derivatives have been explored for their corrosion inhibition properties. A study by Saraswat and Yadav (2020) demonstrated that quinoxaline derivatives could act as effective corrosion inhibitors for mild steel in acidic media, highlighting their potential industrial application in protecting metal surfaces against corrosion (Saraswat & Yadav, 2020).

Photophysical Properties

Danel et al. (2010) explored the optical absorption and fluorescence spectra of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, which include quinoxaline derivatives. This research provides insights into the photophysical properties of quinoxaline derivatives, suggesting their potential use in luminescent or electroluminescent applications (Danel et al., 2010).

Antimicrobial and Mosquito Larvicidal Activity

Rajanarendar et al. (2010) synthesized quinoxaline derivatives and tested them for antibacterial, antifungal, and mosquito larvicidal activities. This study underscores the potential of quinoxaline derivatives in developing new antimicrobial agents and mosquito control measures (Rajanarendar et al., 2010).

Antimalarial Potential

Saini et al. (2016) reported the synthesis and antimalarial potential of novel quinoline-pyrazolopyridine derivatives, indicating the significance of quinoxaline frameworks in the development of antimalarial agents (Saini et al., 2016).

Photovoltaic Properties

Zeyada et al. (2016) investigated the photovoltaic properties of quinoxaline derivatives, highlighting their application in the fabrication of organic–inorganic photodiodes. This research points towards the utility of quinoxaline derivatives in enhancing the efficiency of photovoltaic devices (Zeyada et al., 2016).

Eigenschaften

IUPAC Name |

6-[5-(4-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)12-2-5-14(19)6-3-12)13-4-7-15-17(10-13)21-9-8-20-15/h2-10,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOSYODAFKCZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)

![7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2680732.png)

![(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one](/img/structure/B2680741.png)

![N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2680742.png)